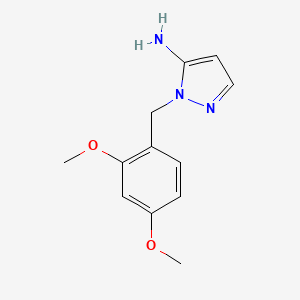

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

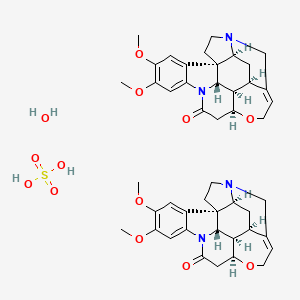

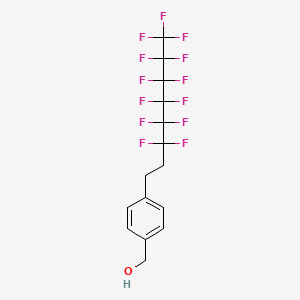

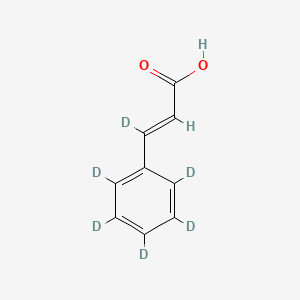

The compound “1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 2,4-dimethoxybenzyl group suggests the presence of a benzyl group (a benzene ring with a CH2 group) substituted with two methoxy groups (OCH3) at the 2nd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrazole ring attached to the 2,4-dimethoxybenzyl group via a nitrogen atom. The exact structure would depend on the position of the amine group on the pyrazole ring .Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical of aromatic heterocycles. The presence of the amine group could make it a potential nucleophile . The methoxy groups on the benzyl ring might influence the compound’s reactivity and could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amine and methoxy groups) would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Peptide Synthesis

This compound is an excellent reagent for enhancing the synthetic efficiency of glycine-containing peptides . It prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .

Prevention of Aspartimide Formation

The introduction of this compound at appropriate positions can prevent aspartimide formation . Aspartimide formation can be a side reaction during peptide synthesis, which can lead to undesired products .

Cyclization of Glycine-containing Peptides

This compound can help promote the cyclization of Glycine-containing peptides . Cyclization is a crucial step in the synthesis of cyclic peptides, which have various applications in drug discovery .

Synthesis of Hydrophobic Peptides

This compound has been used in the synthesis of hydrophobic peptides. Hydrophobic peptides have a wide range of applications, including drug delivery and therapeutic development.

Synthesis of Backbone-protected Peptides

This compound is a derivative for the Fmoc-SPPS of backbone-protected peptides . Backbone protection is a strategy used in peptide synthesis to prevent unwanted side reactions .

Synthesis of Polymers

Although not directly related to “1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine”, it’s worth noting that the 2,4-dimethoxybenzyl group is used in the synthesis of polymers. For example, 2,4-Dimethoxybenzyl isocyanate can react with various diamines to form polyurethanes, a versatile class of polymers with a wide range of properties.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that the 2,4-dimethoxybenzyl (dmb) moiety is often used as a protecting group in the synthesis of diverse drug candidates .

Mode of Action

The compound’s mode of action involves the introduction and removal of the 2,4-dimethoxybenzyl (DMB) moiety. This moiety acts as a protecting group during the synthesis of drug candidates . The debenzylation of C(5)-unsubstituted and C(5)-isopropylidene-substituted 1,3-diazaoxindoles was investigated under various conditions .

Biochemical Pathways

It’s known that the compound can act as a substrate of glucose-methanol-choline (gmc) oxidoreductase . GMC oxidoreductase displays the characteristics of an aryl-alcohol oxidase .

Result of Action

The removal of the dmb group is a key step in the synthesis of certain drug candidates .

Action Environment

Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For instance, the deprotection of the DMB group occurred quantitatively within 2 hours at room temperature with 10% trifluoroacetic acid in dichloromethane .

Propriétés

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-16-10-4-3-9(11(7-10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVDBKQZHBXLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585364 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine | |

CAS RN |

1006463-92-8 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1602553.png)

![4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine](/img/structure/B1602558.png)